molecular formula C23H24FN3O5 B2832162 Methyl 4-(2-(((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate CAS No. 1235070-18-4

Methyl 4-(2-(((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate

Cat. No. B2832162
CAS RN: 1235070-18-4
M. Wt: 441.459
InChI Key: SPFMZUIBBYSPKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2-(((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate is a useful research compound. Its molecular formula is C23H24FN3O5 and its molecular weight is 441.459. The purity is usually 95%.
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Scientific Research Applications

Oxindole Synthesis via Palladium‐Catalyzed CH Functionalization

  • Application : Methyl 4-aminobenzoate, a compound structurally similar to the specified chemical, has been utilized in the synthesis of oxindoles using palladium-catalyzed CH functionalization. This process is significant in medicinal chemistry synthesis, particularly in the development of serine palmitoyl transferase enzyme inhibitors (Magano et al., 2014).

Selective Reagent for Anion Precipitation

  • Application : A compound related to Methyl 4-aminobenzoate demonstrated its utility as a selective reagent for precipitating anions like chromate, molybdate, tungstate, and vanadate from aqueous solutions. This property is of significant interest in the fields of separation science and environmental chemistry (Heininger & Meloan, 1992).

Development of 5-HT4 Receptor Agonists and Antagonists

  • Application : Benzoates derived from 4-amino-5-chloro-2-methoxybenzoic acid, structurally similar to the requested molecule, have been synthesized and found to be potent 5-HT4 receptor agonists. This discovery is crucial in the development of treatments for gastrointestinal and mental health disorders (Yang et al., 1997).

Inhibitors of Protoporphyrinogen IX Oxidase

  • Application : Compounds with structural elements akin to the specified chemical have been investigated for their role as protoporphyrinogen IX oxidase inhibitors. These inhibitors are vital in studying herbicide development and cellular heme biosynthesis pathways (Li et al., 2005).

properties

IUPAC Name

methyl 4-[[2-[[1-(2-fluorobenzoyl)piperidin-4-yl]methylamino]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O5/c1-32-23(31)16-6-8-17(9-7-16)26-21(29)20(28)25-14-15-10-12-27(13-11-15)22(30)18-4-2-3-5-19(18)24/h2-9,15H,10-14H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFMZUIBBYSPKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-(((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate

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